molecular formula C10H18N2O3 B7629422 Methyl 3-(dimethylcarbamoyl)piperidine-1-carboxylate

Methyl 3-(dimethylcarbamoyl)piperidine-1-carboxylate

Cat. No. B7629422
M. Wt: 214.26 g/mol
InChI Key: BUULHVCUSAPITN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(dimethylcarbamoyl)piperidine-1-carboxylate, also known as DMCP, is a chemical compound used in scientific research for its unique properties. It is a carbamate derivative of piperidine, which is a cyclic amine commonly found in various natural products and pharmaceuticals. DMCP has been studied extensively in recent years due to its potential applications in drug discovery, particularly in the development of new treatments for neurological disorders.

Mechanism of Action

Methyl 3-(dimethylcarbamoyl)piperidine-1-carboxylate acts as a positive allosteric modulator of the NMDA receptor, which is a type of glutamate receptor involved in synaptic plasticity and learning and memory. By binding to a specific site on the receptor, Methyl 3-(dimethylcarbamoyl)piperidine-1-carboxylate enhances the activity of the receptor and increases the transmission of signals between neurons. This mechanism of action has been shown to have potential therapeutic benefits in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Methyl 3-(dimethylcarbamoyl)piperidine-1-carboxylate has been shown to have several biochemical and physiological effects in the brain. It has been shown to increase the release of several neurotransmitters, including acetylcholine, dopamine, and serotonin. It also increases the activity of several enzymes involved in the synthesis and metabolism of these neurotransmitters. These effects suggest that Methyl 3-(dimethylcarbamoyl)piperidine-1-carboxylate may have a broad range of therapeutic applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

Methyl 3-(dimethylcarbamoyl)piperidine-1-carboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has a well-characterized mechanism of action. However, there are also some limitations to its use. Methyl 3-(dimethylcarbamoyl)piperidine-1-carboxylate is a relatively new compound, and its long-term effects on the brain are not yet fully understood. In addition, it has been shown to have some toxicity at higher doses, which may limit its use in some experiments.

Future Directions

There are several future directions for research on Methyl 3-(dimethylcarbamoyl)piperidine-1-carboxylate. One area of focus is the development of new drugs based on Methyl 3-(dimethylcarbamoyl)piperidine-1-carboxylate's mechanism of action. Several studies have shown that Methyl 3-(dimethylcarbamoyl)piperidine-1-carboxylate has potential therapeutic benefits in the treatment of neurological disorders, and further research is needed to develop new drugs based on this compound. Another area of focus is the study of Methyl 3-(dimethylcarbamoyl)piperidine-1-carboxylate's long-term effects on the brain. As this compound is relatively new, more research is needed to fully understand its potential risks and benefits. Finally, further research is needed to explore the potential applications of Methyl 3-(dimethylcarbamoyl)piperidine-1-carboxylate in other areas of medicine, such as cancer research and immunology.

Synthesis Methods

Methyl 3-(dimethylcarbamoyl)piperidine-1-carboxylate can be synthesized through a multi-step process involving the reaction of piperidine with dimethylcarbamoyl chloride and methyl chloroformate. The resulting product is purified through column chromatography to obtain the pure compound. This synthesis method has been reported in several scientific journals and is widely used in research laboratories.

Scientific Research Applications

Methyl 3-(dimethylcarbamoyl)piperidine-1-carboxylate has been extensively studied for its potential applications in drug discovery. It has been shown to have a unique mechanism of action that makes it a promising candidate for the development of new treatments for neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Methyl 3-(dimethylcarbamoyl)piperidine-1-carboxylate has been shown to modulate the activity of several neurotransmitter receptors in the brain, including the N-methyl-D-aspartate (NMDA) receptor and the gamma-aminobutyric acid (GABA) receptor. These receptors play a critical role in the regulation of neuronal activity and are involved in many neurological disorders.

properties

IUPAC Name

methyl 3-(dimethylcarbamoyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-11(2)9(13)8-5-4-6-12(7-8)10(14)15-3/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUULHVCUSAPITN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CCCN(C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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